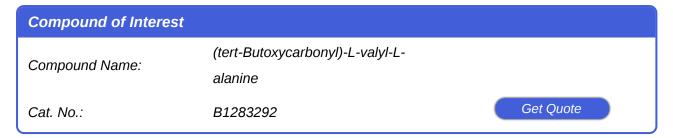


A Technical Guide to Boc-Val-Ala: From Procurement to Application in Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers utilizing Boc-Val-Ala-OH and its derivatives. From identifying commercial suppliers to detailing experimental protocols, this document provides the necessary information for the successful application of this versatile dipeptide in peptide synthesis and drug delivery systems.

Commercial Suppliers and Product Specifications

Boc-L-Valyl-L-alanine (Boc-Val-Ala-OH) is a protected dipeptide commonly employed as a building block in peptide synthesis and as a cleavable linker in drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). A variety of chemical suppliers offer Boc-Val-Ala-OH and its derivatives for research purposes. The following tables summarize the key quantitative data from a selection of commercial suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of Boc-Val-Ala-OH



Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Condition
BroadPharm	BP-27958	≥95%	288.3	70396-18-8	-20°C
Aladdin Scientific	B589945-5g	≥95%	288.34	70396-18-8	2-8°C
MySkinRecip es	104353	95%	288.34	70396-18-8	2-8°C
SynChem,	N/A	N/A	N/A	N/A	N/A

Table 2: Commercial Suppliers of Boc-Val-Ala Derivatives

Supplier	Product Name	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number	Storage Condition
MedchemE xpress	Boc-Val- Ala-PAB	HY-136547	99.98%	393.48	1884577- 99-4	-20°C
BroadPhar m	Boc-Val- Ala-PAB	BP-27985	≥95%	393.5	1884577- 99-4	-20°C
BroadPhar m	Boc-PEG4- Val-Ala- PAB	BP-28019	≥95%	640.8	N/A	-20°C
MedchemE xpress	Boc-Val- Ala-PAB- PNP	HY-136550	99.87%	558.58	N/A	-20°C

Core Applications and Signaling Pathways

The primary application of Boc-Val-Ala resides in its utility as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc (tert-





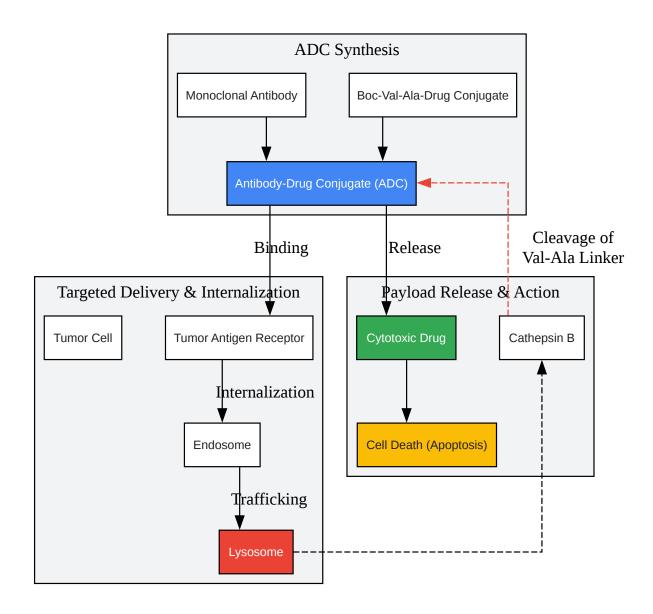


butyloxycarbonyl) group provides a stable protecting group for the N-terminus of valine, which can be readily removed under acidic conditions.

In the realm of drug development, the Val-Ala dipeptide sequence is of particular interest as a substrate for certain proteases, most notably Cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that is often upregulated in tumor cells.[1] This characteristic is exploited in the design of ADCs, where the Val-Ala linker connects a cytotoxic drug to a monoclonal antibody.[2][3] Upon internalization of the ADC into a cancer cell, the linker is cleaved by lysosomal proteases like Cathepsin B, releasing the cytotoxic payload directly at the site of action, thereby minimizing systemic toxicity.[1][4]

Below is a diagram illustrating the general workflow of utilizing a Boc-Val-Ala linker in an ADC.





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ADC workflow with a cleavable Val-Ala linker.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-Val-Ala.

Boc Deprotection in Peptide Synthesis



The removal of the Boc protecting group is a critical step in peptide synthesis. A common and effective method involves the use of trifluoroacetic acid (TFA).

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIPEA)

Protocol:[5]

- Suspend the Boc-protected peptide-resin in a 50% (v/v) solution of TFA in DCM. Use approximately 10 mL of the solution per gram of resin.
- Agitate the mixture at room temperature for 3 minutes.
- Filter the resin to remove the TFA/DCM solution.
- Add a fresh portion of the 50% TFA/DCM solution to the resin.
- Agitate the mixture for an additional 20-30 minutes at room temperature.
- Filter the resin and wash it thoroughly with DCM (3 times).
- To neutralize any remaining TFA, wash the resin with a 5% (v/v) solution of DIPEA in DCM (3 times).
- Wash the resin again with DCM (3 times) to remove excess DIPEA.
- The deprotected peptide-resin is now ready for the next coupling step.

A simplified workflow for Boc deprotection is shown below.





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Workflow for Boc deprotection.

In Vitro Cathepsin B Cleavage Assay of a Val-Ala Linker

This protocol outlines an in vitro assay to evaluate the cleavage of a Val-Ala linker by Cathepsin B, a crucial step in validating the efficacy of an ADC.[6][7]

Materials:

- · ADC or peptide containing the Val-Ala linker
- Human Cathepsin B, activated
- Assay Buffer (e.g., 50 mM MES, pH 5.5, containing 5 mM DTT)
- Quenching solution (e.g., acetonitrile with 1% TFA)
- HPLC-MS system for analysis

Protocol:

- Prepare a stock solution of the ADC or peptide in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in the assay buffer to the desired final concentration (e.g., $10 \mu M$).
- Pre-warm the ADC/peptide solution and the activated Cathepsin B solution to 37°C.
- Initiate the reaction by adding activated Cathepsin B to the ADC/peptide solution to a final concentration of, for example, 100 nM.
- Incubate the reaction mixture at 37°C.



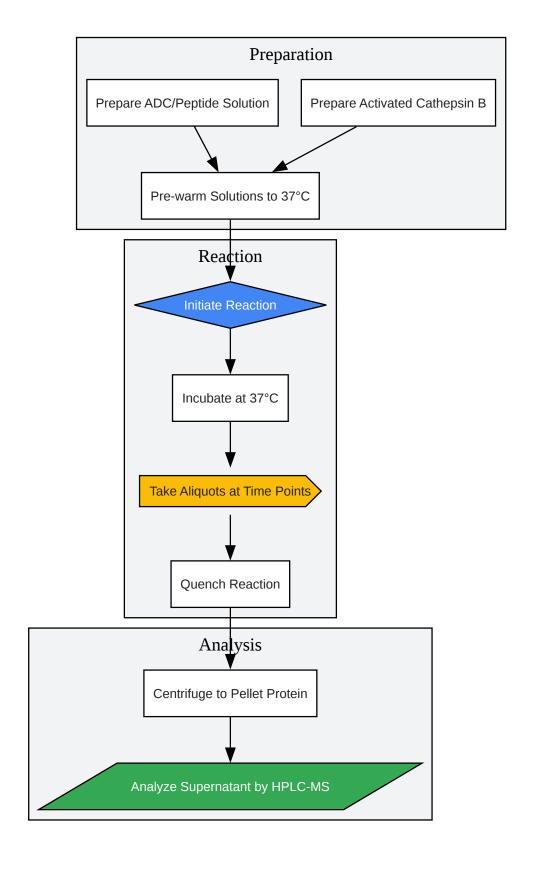




- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution to precipitate the enzyme and stop the reaction.
- Vortex the quenched sample and centrifuge at high speed to pellet the precipitated protein.
- Analyze the supernatant by HPLC-MS to quantify the amount of cleaved payload and remaining intact ADC/peptide.

The logical flow of the cleavage assay is depicted in the following diagram.





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